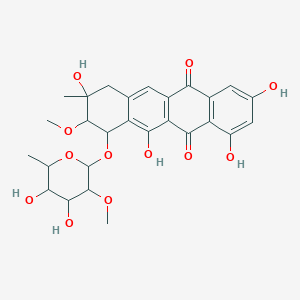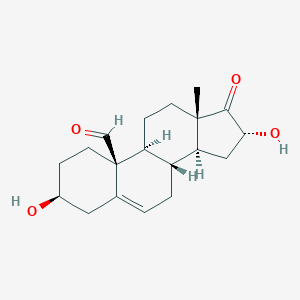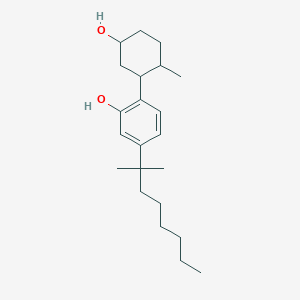
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol, also known as O-1602, is a synthetic cannabinoid. It was first synthesized in 2002 by researchers at Organon International, a pharmaceutical company. Since then, it has gained attention for its potential therapeutic applications.
Mécanisme D'action
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol activates GPR55, which is a member of the cannabinoid receptor family. However, unlike other members of this family, such as CB1 and CB2, GPR55 is not activated by THC, the psychoactive component of cannabis. Activation of GPR55 by 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol leads to the release of calcium ions and the activation of various signaling pathways.
Effets Biochimiques Et Physiologiques
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects, including the activation of GPR55, the release of calcium ions, and the activation of various signaling pathways. It has also been shown to have anti-inflammatory effects and to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol in lab experiments is that it is a synthetic compound, which means that its purity and consistency can be tightly controlled. This makes it easier to replicate experiments and to compare results across different studies. One limitation of using 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or effects.
Orientations Futures
There are several potential future directions for research on 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol. One area of interest is the development of drugs that target GPR55, which could be used to treat pain and inflammation. Another area of interest is the study of the physiological effects of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol and other synthetic cannabinoids, which could provide insights into the mechanisms of pain and inflammation. Finally, there is a need for further research on the safety and toxicity of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol and other synthetic cannabinoids, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol involves several steps. The starting material is 2-methylcyclohexanone, which is reacted with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 2-methyloctan-2-ol to form a tertiary alcohol. The alcohol is then oxidized to form the ketone, which is reacted with phenol in the presence of a Lewis acid catalyst to form 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol.
Applications De Recherche Scientifique
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has been studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to activate the G protein-coupled receptor GPR55, which is involved in pain signaling. 2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol has also been shown to have anti-inflammatory effects.
Propriétés
Numéro CAS |
132296-14-1 |
|---|---|
Nom du produit |
2-(5-Hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
Formule moléculaire |
C18H30O8 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2-(5-hydroxy-2-methylcyclohexyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-5-6-7-8-13-22(3,4)17-10-12-19(21(24)14-17)20-15-18(23)11-9-16(20)2/h10,12,14,16,18,20,23-24H,5-9,11,13,15H2,1-4H3 |
Clé InChI |
OTPOYNIGJRTIFG-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



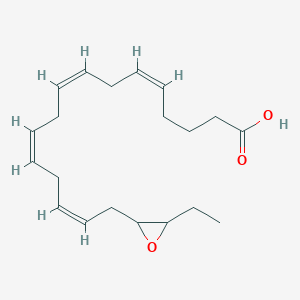
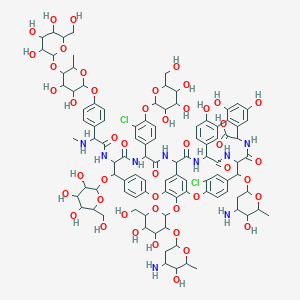
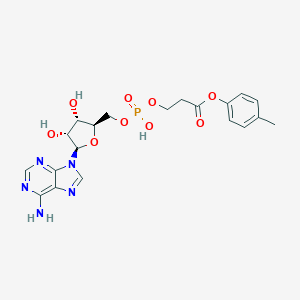
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
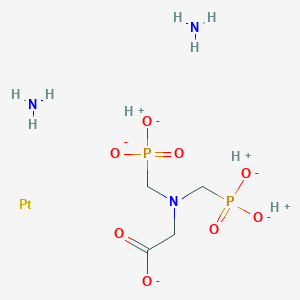
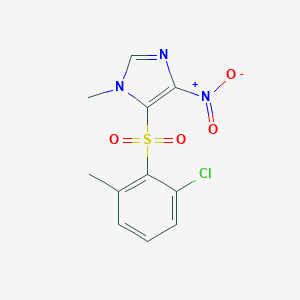
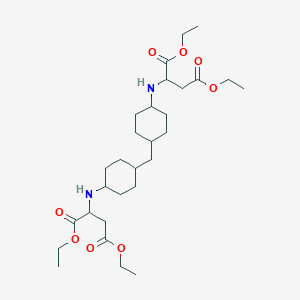
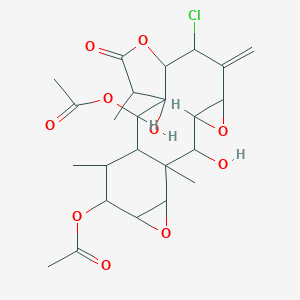
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
